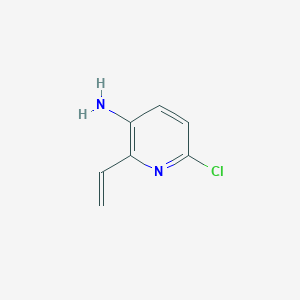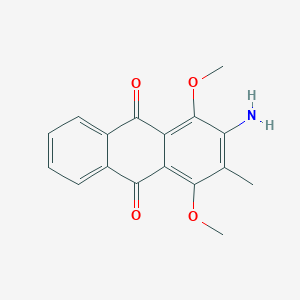
(Z)-1-methylcyclooct-4-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-methylcyclooct-4-enecarboxylic acid is an organic compound characterized by a cyclooctene ring with a carboxylic acid functional group and a methyl substituent at the first position. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-methylcyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to form the cyclooctene ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-methylcyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.
Substitution: The methyl group or the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the carboxylic acid to acyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-methylcyclooctane.
Substitution: Formation of acyl halides or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-methylcyclooct-4-enecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, such as drug development for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (Z)-1-methylcyclooct-4-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The cyclooctene ring’s conformation can also affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooct-4-enecarboxylic acid: Lacks the methyl group at the first position.
1-methylcyclooctane: Saturated analog without the double bond.
Cyclooct-4-en-1-ol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
(Z)-1-methylcyclooct-4-enecarboxylic acid’s unique combination of a cyclooctene ring, a carboxylic acid group, and a methyl substituent at the first position gives it distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(4Z)-1-methylcyclooct-4-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(9(11)12)7-5-3-2-4-6-8-10/h2-3H,4-8H2,1H3,(H,11,12)/b3-2- |
Clé InChI |
AWFXQAYCHJFYNN-IHWYPQMZSA-N |
SMILES isomérique |
CC1(CCC/C=C\CC1)C(=O)O |
SMILES canonique |
CC1(CCCC=CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


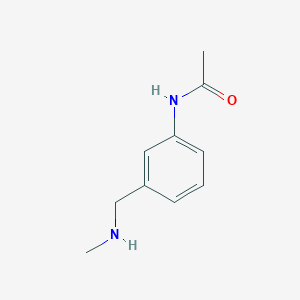
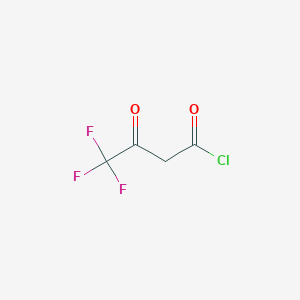

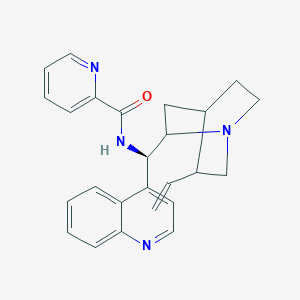

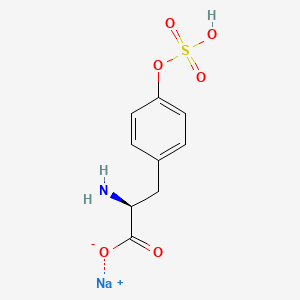

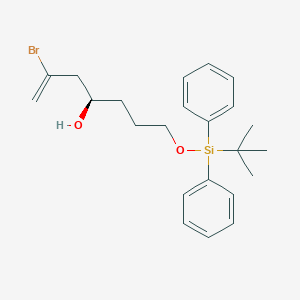
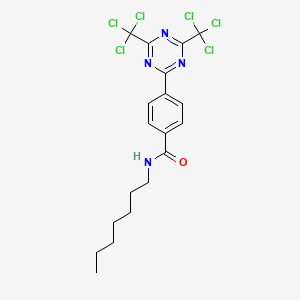
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
